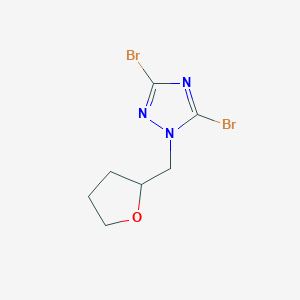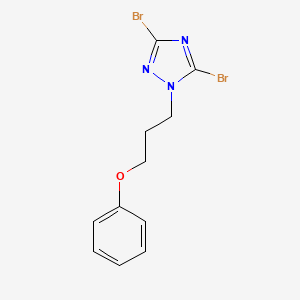
1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is 1S/C14H17NO5/c1-16-9-5-7-6 (4-8 (13-7)12 (14)15)10 (17-2)11 (9)18-3/h4-5,13H,1-3H3, (H,14,15) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 218-220°C .Aplicaciones Científicas De Investigación
1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, this compound has been shown to modulate the activity of several important enzymes involved in the metabolism of drugs, hormones, and neurotransmitters. Furthermore, this compound has been used in preclinical studies for its potential to treat a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize and is cost-effective. Furthermore, it has been found to possess a wide range of pharmacological activities, which makes it a valuable tool for investigating the mechanisms of action of various drugs and therapeutic agents. However, this compound is not without its limitations. For example, this compound has been found to be unstable in aqueous solutions, and can easily degrade under certain conditions.
Direcciones Futuras
The potential applications of 1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid are far-reaching and continue to be explored. Possible future directions of this compound research include further investigation of its mechanism of action, development of novel derivatives with improved pharmacological properties, and evaluation of its potential to treat a variety of diseases. In addition, further studies are needed to explore the potential of this compound as a tool for drug delivery and for its use in personalized medicine. Finally, further research is needed to evaluate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
1-Ethyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid can be synthesized from 1,2,3,4-tetrahydro-β-carboline using a two-step process. In the first step, the β-carboline is reacted with ethyl chloroformate to form an ethyl ester of the β-carboline. In the second step, the ethyl ester is then reacted with trimethyl orthoformate to yield this compound. This method is simple and cost-effective, and has been successfully used to synthesize various derivatives of this compound.
Propiedades
IUPAC Name |
1-ethyl-4,5,6-trimethoxyindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-5-15-9-7-11(18-2)13(20-4)12(19-3)8(9)6-10(15)14(16)17/h6-7H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIJYXNBYQJHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B6362665.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362670.png)
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)





![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)



